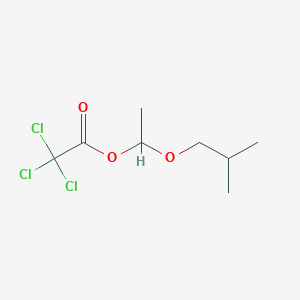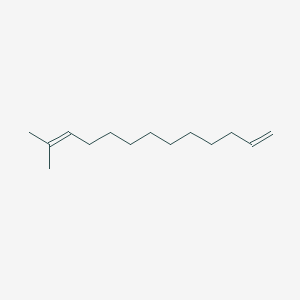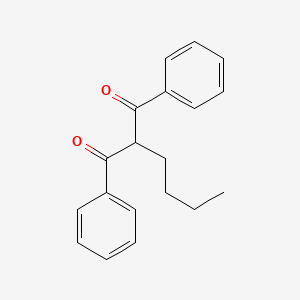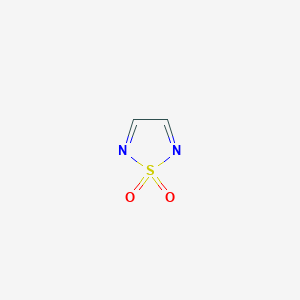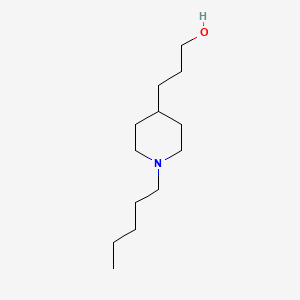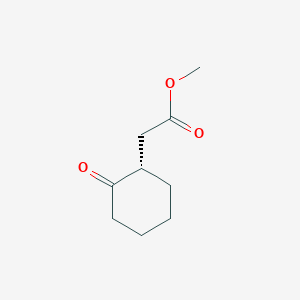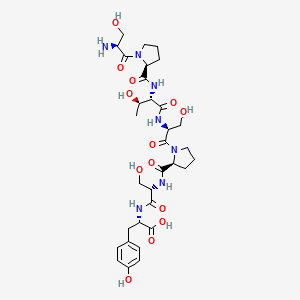![molecular formula C28H22N2 B14267978 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine CAS No. 204375-73-5](/img/structure/B14267978.png)
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine is a complex organic compound that features an anthracene moiety attached to a phenazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with a phenazine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydro-anthracene compounds .
Applications De Recherche Scientifique
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anti-cancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety allows the compound to intercalate between DNA bases, potentially disrupting replication and transcription processes. This interaction can lead to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties.
Phenazine: The core structure of the compound, known for its antimicrobial properties.
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
Uniqueness
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine is unique due to its combined structural features of anthracene and phenazine, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .
Propriétés
Numéro CAS |
204375-73-5 |
|---|---|
Formule moléculaire |
C28H22N2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
5-(anthracen-9-ylmethyl)-10-methylphenazine |
InChI |
InChI=1S/C28H22N2/c1-29-25-14-6-8-16-27(25)30(28-17-9-7-15-26(28)29)19-24-22-12-4-2-10-20(22)18-21-11-3-5-13-23(21)24/h2-18H,19H2,1H3 |
Clé InChI |
YNZMQVKNTQBLHC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


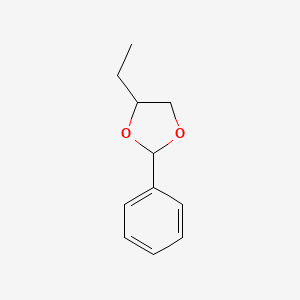
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)

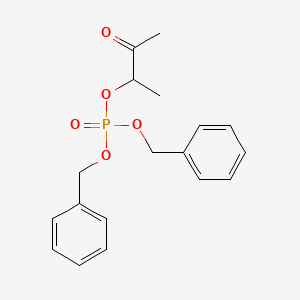
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
